Benzetimide hydrochloride Benzetimide hydrochloride A muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. Benzetimide is the (-)-enantimorph of dexetimide.
Brand Name: Vulcanchem
CAS No.: 5633-14-7
VCID: VC0520859
InChI: InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H
SMILES: C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl
Molecular Formula: C23H27ClN2O2
Molecular Weight: 398.9 g/mol

Benzetimide hydrochloride

CAS No.: 5633-14-7

Cat. No.: VC0520859

Molecular Formula: C23H27ClN2O2

Molecular Weight: 398.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzetimide hydrochloride - 5633-14-7

Specification

CAS No. 5633-14-7
Molecular Formula C23H27ClN2O2
Molecular Weight 398.9 g/mol
IUPAC Name 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H
Standard InChI Key XSOOSXRNMDUWEM-UHFFFAOYSA-N
SMILES C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl
Canonical SMILES C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Composition

Benzetimide hydrochloride consists of a piperidine backbone substituted with benzyl and phenyl groups, forming a glutarimide structure. The compound exists as a racemic mixture due to the presence of a single stereocenter, which remains unresolved in its common formulation . Its stereochemistry is classified as racemic, with no defined E/Z centers or additional stereochemical complexity .

Key Structural Features:

  • Molecular Formula: C23H27ClN2O2\text{C}_{23}\text{H}_{27}\text{ClN}_2\text{O}_2

  • SMILES Notation: Cl.O=C1CCC(C2CCN(CC3=CC=CC=C3)CC2)(C(=O)N1)C4=CC=CC=C4

  • InChI Key: XSOOSXRNMDUWEM-UHFFFAOYSA-N

Physicochemical Properties

Benzetimide hydrochloride exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) (≥32 mg/mL) and water (16.67 mg/mL with ultrasonication) . Its boiling and melting points are reported as 543.9°C and undefined, respectively, while the flash point is 282.7°C .

PropertyValue
Molecular Weight398.93 g/mol
DensityNot Available
Boiling Point543.9°C at 760 mmHg
Flash Point282.7°C
LogP (Partition Coefficient)4.29

Synthesis and Manufacturing

Key Reaction Steps

  • Alkylation: Benzyl cyanide reacts with a piperidine derivative to form the intermediate.

  • Cyclization: Acid-catalyzed cyclization generates the glutarimide core.

  • Resolution: Chiral separation isolates enantiomers, critical for pharmacological activity .

Pharmacological Mechanisms

Target Engagement

Benzetimide hydrochloride selectively antagonizes mAChR subtypes, particularly M1 and M3 receptors, inhibiting acetylcholine-mediated signaling . This action underlies its therapeutic effects in Parkinsonism, where it counteracts dopamine depletion-induced cholinergic hyperactivity .

Functional Effects

  • Anticholinergic Activity: Blocks pilocarpine-induced salivation and lacrimation at submydriatic doses .

  • Gastrointestinal Modulation: Reduces intestinal motility, explaining its investigational use in veterinary diarrheal management .

Clinical and Veterinary Applications

Neuroleptic-Induced Parkinsonism

Benzetimide hydrochloride mitigates extrapyramidal symptoms caused by antipsychotics (e.g., phenothiazines) by restoring dopaminergic-cholinergic balance. Clinical trials in the 1970s–1980s demonstrated efficacy comparable to benztropine but with a longer half-life .

Veterinary Use

In cattle, the compound alleviates diarrhea by inhibiting intestinal mAChRs, reducing secretory activity and hypermotility . Dosing regimens typically range from 0.5–2 mg/kg, adjusted for severity .

Recent Research and Development

Derivatives and Analogues

Recent efforts focus on synthesizing benzetimide derivatives with enhanced selectivity for mAChR subtypes. For example, NN-alkylated variants show 10-fold greater potency at M3 receptors, potentially improving therapeutic indices .

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